1-Bromo-8-chloro-4-(4-fluorophenyl)-3-isoquinolinamine
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Overview
Description
1-Bromo-8-chloro-4-(4-fluorophenyl)-3-isoquinolinamine is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-8-chloro-4-(4-fluorophenyl)-3-isoquinolinamine typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introduction of bromine and chlorine atoms into the isoquinoline ring.
Amination: Introduction of the amine group.
Substitution: Introduction of the fluorophenyl group.
Industrial Production Methods
Industrial production methods would likely involve optimizing these reactions for scale, including the use of catalysts, controlled temperatures, and pressures to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: Due to the presence of halogens, the compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound may participate in redox reactions, altering the oxidation state of the nitrogen or halogen atoms.
Coupling Reactions: The fluorophenyl group can participate in various coupling reactions, such as Suzuki or Heck coupling.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles like hydroxide or amines.
Oxidizing Agents: For oxidation reactions, agents like potassium permanganate.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products will depend on the specific reactions but could include various substituted isoquinolines or fluorophenyl derivatives.
Scientific Research Applications
1-Bromo-8-chloro-4-(4-fluorophenyl)-3-isoquinolinamine may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways due to its structural complexity.
Medicine: Possible applications in drug development, particularly in designing molecules that interact with specific biological targets.
Industry: Use in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The halogen atoms could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-8-chloro-4-phenyl-3-isoquinolinamine
- 1-Bromo-8-chloro-4-(4-methylphenyl)-3-isoquinolinamine
- 1-Bromo-8-chloro-4-(4-chlorophenyl)-3-isoquinolinamine
Uniqueness
The presence of the fluorophenyl group in 1-Bromo-8-chloro-4-(4-fluorophenyl)-3-isoquinolinamine may confer unique properties, such as increased lipophilicity or altered electronic effects, which can influence its reactivity and interactions in various applications.
Properties
IUPAC Name |
1-bromo-8-chloro-4-(4-fluorophenyl)isoquinolin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClFN2/c16-14-13-10(2-1-3-11(13)17)12(15(19)20-14)8-4-6-9(18)7-5-8/h1-7H,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAYTTQHSRMILY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=NC(=C2C3=CC=C(C=C3)F)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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